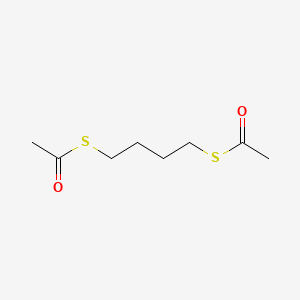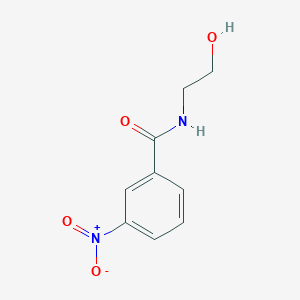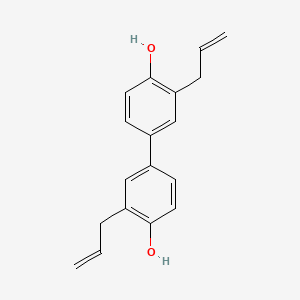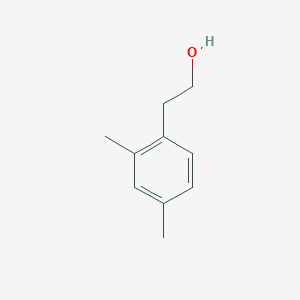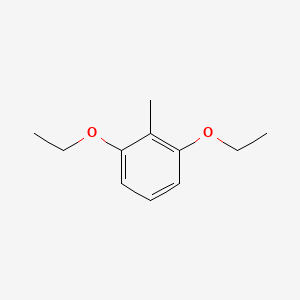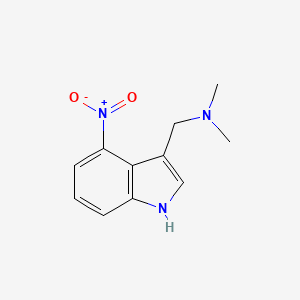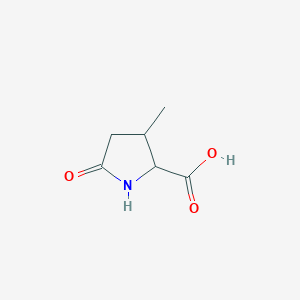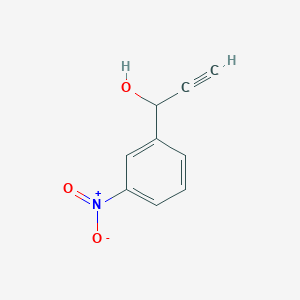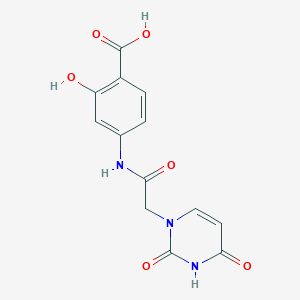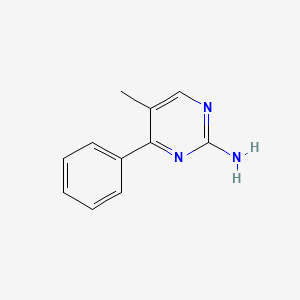
5-Methyl-4-phenylpyrimidin-2-amine
描述
5-Methyl-4-phenylpyrimidin-2-amine is a chemical compound with the CAS Number: 61541-77-3 . It has a molecular weight of 185.23 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-methyl-4-phenyl-2-pyrimidinamine . The InChI code is 1S/C11H11N3/c1-8-7-13-11(12)14-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) .Physical And Chemical Properties Analysis
The compound has a melting point range of 181-183 degrees Celsius . It is typically stored at room temperature .科学研究应用
1. Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Summary of Application: Pyrrolo[2,3-d]pyrimidine derivatives, such as compound 5k, have been identified as potential multi-targeted kinase inhibitors and apoptosis inducers . These compounds have shown promising cytotoxic effects against different cancer cell lines .
- Methods of Application: The compounds were synthesized in three steps with high yields . The synthesized compounds were then tested against four different cancer cell lines .
- Results: Among the synthesized compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . It was found to induce cell cycle arrest and apoptosis in HepG2 cells .
2. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
- Summary of Application: New pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives have been synthesized from 5-acetyl-4-aminopyrimidines . These compounds are of interest due to their wide range of biological activity .
- Methods of Application: The compounds were synthesized by heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety were involved in the cyclization .
- Results: The synthesized compounds were transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .
3. Antitrypanosomal and Antiplasmodial Activities
- Summary of Application: Certain 2-aminopyrimidine derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities . These compounds have been tested against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
- Methods of Application: The compounds were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . They were then tested for their in vitro activities using microplate assays .
- Results: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
4. Inhibition of Human Glycogen Synthase Kinase 3
- Summary of Application: Certain (5-imidazol-2-yl-4-phenylpyrimidin-2-yl) [2- (2-pyridylamino)ethyl]amine analogues have been found to inhibit human glycogen synthase kinase 3 (GSK3) . GSK3 is a potential target for the development of new antidiabetic agents .
- Methods of Application: A variety of substitution patterns were explored through efficient synthetic routes .
- Results: The analogues were found to inhibit GSK3, suggesting potential antidiabetic activity .
5. Antitrypanosomal and Antiplasmodial Activities
- Summary of Application: Certain 2-aminopyrimidine derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities . These compounds have been tested against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
- Methods of Application: The compounds were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . They were then tested for their in vitro activities using microplate assays .
- Results: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
6. Inhibition of Human Glycogen Synthase Kinase 3
- Summary of Application: Certain (5-imidazol-2-yl-4-phenylpyrimidin-2-yl) [2- (2-pyridylamino)ethyl]amine analogues have been found to inhibit human glycogen synthase kinase 3 (GSK3) . GSK3 is a potential target for the development of new antidiabetic agents .
- Methods of Application: A variety of substitution patterns were explored through efficient synthetic routes .
- Results: The analogues were found to inhibit GSK3, suggesting potential antidiabetic activity .
安全和危害
属性
IUPAC Name |
5-methyl-4-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-7-13-11(12)14-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMSDEJRNSSPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311943 | |
| Record name | 5-methyl-4-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-phenylpyrimidin-2-amine | |
CAS RN |
61541-77-3 | |
| Record name | MLS003115292 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-4-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



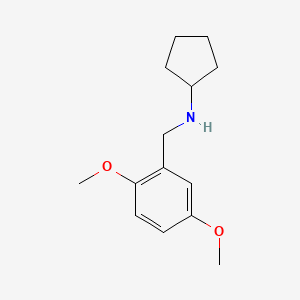
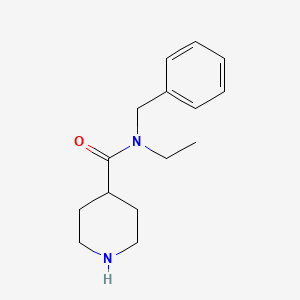
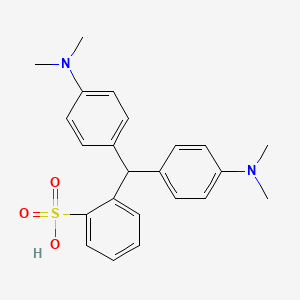
![N-[4-(Dimethylamino)phenyl]-3-oxobutanamide](/img/structure/B1606610.png)
